RAF265 is a small molecule that has been identified as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and proliferation. By inhibiting the activity of kinases, RAF265 has the potential to disrupt these processes and may be useful in the development of new treatments for cancer and other diseases.
Identifying the specific kinases targeted by RAF265 is an ongoing area of scientific research. While its exact mechanism of action is not fully understood, some studies suggest that it may target kinases belonging to the RAF family. RAF kinases are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation [].
RAF265, also known as CHIR-265 or NVP-RAF265, is a small molecule inhibitor primarily targeting various kinases involved in cancer progression. Its chemical formula is with an average molecular weight of approximately 518.42 g/mol. This compound is notable for its ability to inhibit the RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and survival in many cancers, particularly those with mutations in the BRAF gene .
RAF265 acts as an inhibitor of several kinases, including BRAF (both wild-type and V600E mutant), c-RAF, and vascular endothelial growth factor receptor type 2 (VEGFR2). By binding to these targets, it disrupts signaling pathways that promote tumor growth and angiogenesis. The compound exhibits half maximal inhibitory concentration (IC50) values ranging from less than 20 nM to over 100 nM, demonstrating high potency against specific targets .
The primary reaction mechanism can be summarized as follows:
Research has demonstrated that RAF265 possesses significant anti-tumor properties. In preclinical studies, it effectively inhibited the proliferation of colorectal cancer cell lines by inducing apoptosis and reducing colony formation in soft agar assays. The compound also exhibited anti-metastatic effects when combined with other chemotherapeutic agents like 5-fluorouracil (5FU) .
Additionally, RAF265 has shown potential antiviral activity against coronaviruses such as SARS-CoV-2 by interfering with viral entry mechanisms and reducing viral protein synthesis .
The synthesis of RAF265 involves multiple steps that typically include:
Specific methods may vary, but generally involve standard organic synthesis techniques applicable to complex heterocyclic compounds .
RAF265 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by BRAF mutations. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant tumors. Additionally, its emerging antiviral properties suggest potential applications beyond oncology, particularly in infectious diseases .
Interaction studies have highlighted RAF265's ability to modulate various signaling pathways:
Several compounds share structural or functional similarities with RAF265. Below is a comparison highlighting their unique characteristics:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Sorafenib | BRAF, VEGFR2 | Multi-kinase inhibitor used for renal cancer |
Vemurafenib | BRAF V600E | Selective BRAF inhibitor approved for melanoma |
Regorafenib | BRAF, VEGFR2, PDGFR | Approved for colorectal cancer; multi-targeted |
Dabrafenib | BRAF V600E | Specifically targets mutant BRAF |
RAF265 stands out due to its dual action on both RAF kinases and VEGFR2, providing a broader therapeutic approach compared to some selective inhibitors like vemurafenib and dabrafenib. Its potential applications in both oncology and virology further enhance its uniqueness among similar compounds .
RAF265 (C₂₄H₁₆F₆N₆O; molecular weight: 518.4 g/mol) is a substituted benzimidazole derivative featuring a trifluoromethylphenylamine group and a pyridinyloxy-imidazole moiety. The core structure consists of a 1H-benzimidazole scaffold substituted at positions 1, 2, and 5:
The compound’s planar aromatic system facilitates interactions with hydrophobic kinase domains, while electron-withdrawing trifluoromethyl groups enhance metabolic stability. Key structural features are summarized below:
Property | Value |
---|---|
Molecular Formula | C₂₄H₁₆F₆N₆O |
Molecular Weight | 518.4 g/mol |
Aromatic Rings | 3 (benzimidazole, pyridine, imidazole) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
RAF265 lacks chiral centers, as confirmed by its achiral crystallographic data. The absence of stereoisomers simplifies synthesis and eliminates enantiomer-specific activity concerns. The planar arrangement of substituents ensures optimal binding to the DFG-out conformation of RAF kinases.
RAF265 exhibits moderate thermodynamic stability under standard storage conditions (-20°C). Its solubility profile is solvent-dependent:
The compound’s lipophilicity (logP ~6.03) arises from trifluoromethyl groups and aromatic systems, limiting aqueous solubility but enhancing membrane permeability.
Synthesis begins with 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, a critical intermediate prepared via cyclization of trifluoroacetamide derivatives. Subsequent functionalization introduces the pyridinyl moiety through Suzuki-Miyaura coupling.
The benzimidazole core is assembled via sequential reactions:
Purification involves:
Yield optimization strategies include:
Tables
Table 1: Key Physicochemical Properties of RAF265
Property | Value | Source |
---|---|---|
Molecular Weight | 518.4 g/mol | |
Melting Point | Not reported | - |
Boiling Point | 667.6°C (predicted) | |
logP | 6.03 | |
Solubility (DMSO) | 192.89 mM |
Table 2: Synthetic Intermediates and Yields
Intermediate | Yield (%) | Key Reaction |
---|---|---|
tert-Butyl 4-(4-amino-3-nitrophenoxy)picolinate | 65 | Nucleophilic substitution |
5-(Trifluoromethyl)imidazole | 78 | Cyclization |
RAF265 (crude) | 45 | Ullmann coupling |
RAF265, also known as CHIR-265, is a novel, orally bioavailable small molecule that functions as a potent dual inhibitor targeting both RAF kinases and vascular endothelial growth factor receptor 2 (VEGFR2) [1]. This compound exhibits a distinctive inhibitory profile characterized by its ability to simultaneously target multiple kinases involved in tumor growth and angiogenesis pathways [2]. The dual inhibition mechanism provides RAF265 with a unique therapeutic potential for addressing malignancies driven by aberrant RAF signaling and pathological angiogenesis [3].
RAF265 demonstrates significant inhibitory activity against multiple RAF isoforms, including B-RAF(V600E), wild-type B-RAF, and C-RAF with IC50 values ranging from 3 to 60 nanomolar [4]. In addition to its potent RAF inhibition, RAF265 exhibits strong inhibitory effects on VEGFR2 phosphorylation with an EC50 of approximately 30 nanomolar [4]. This dual kinase inhibition profile positions RAF265 as a multitargeted agent capable of simultaneously disrupting tumor cell proliferation and angiogenesis pathways [5].
The kinase selectivity profile of RAF265 reveals similarities to other serine/threonine and tyrosine kinase inhibitors, such as sorafenib, but with distinct potency patterns [6]. Biochemical studies have demonstrated that RAF265 effectively blocks phosphorylation of RAF downstream substrates MEK and ERK in cells and exhibits cytotoxic effects against melanoma and colorectal cancer cell lines harboring B-RAF mutations, independent of PTEN mutation status [4]. The compound's ability to induce cell cycle arrest and apoptosis in mutant B-RAF melanoma cell lines mimics the effects observed with RAF RNA interference in these cells [4].
Table 1: RAF265 Inhibitory Activity Against Key Kinase Targets
Target Kinase | IC50 (nM) | Cellular Effect |
---|---|---|
B-RAF(V600E) | 0.5-60 | Cell cycle arrest, apoptosis induction |
Wild-type B-RAF | 70 | Inhibition of downstream signaling |
C-RAF | 3-60 | Suppression of MEK/ERK phosphorylation |
VEGFR2 | 30 (EC50) | Inhibition of endothelial cell proliferation |
Data compiled from multiple studies [4] [6] [7]
The structural basis for RAF265's selectivity toward B-RAF(V600E) lies in its unique binding mode within the kinase domain [8]. Crystal structure analysis of RAF265 bound to B-RAF reveals that the compound interacts with the kinase through a Type II, inactive-like conformation where the DFG loop adopts an "out" conformation [6]. This binding mode is critical for the compound's ability to selectively target the mutant form of B-RAF [9].
In the binding pocket, RAF265 forms key interactions with several conserved residues [6]. The imidazole moiety of RAF265 is positioned between Tryptophan 531 and Phenylalanine 483 in the hinge region, with the imidazole NH forming a hydrogen bond with the carbonyl of Cysteine 532 [6]. The 5-trifluoromethyl substituent on the imidazole appears to acidify the NH-bond, facilitating a stronger hydrogen bonding interaction [6]. Additionally, the pyridyl moiety forms a second hydrogen bond with Cysteine 532, completing an efficient bidentate interaction [6].
The benzimidazole nitrogen and the anilide NH of RAF265 form hydrogen bonds with the NH backbone of Aspartate 594 of the DFG loop and Glutamate 501 of the αC-helix, respectively [6]. The N-methyl group of the benzimidazole occupies the selectivity pocket partially defined by the "gatekeeper" residue, Threonine 529 [6]. These specific interactions contribute to RAF265's potent inhibition of B-RAF(V600E) [10].
The V600E mutation in B-RAF results in constitutive activation of the kinase by disrupting the normal regulatory mechanisms [8]. RAF265 exploits structural differences between the mutant and wild-type forms of B-RAF to achieve selectivity [11]. While RAF265 can bind to both mutant and wild-type B-RAF, it demonstrates significantly higher potency against the V600E mutant form with an IC50 of 0.5 nanomolar compared to 70 nanomolar for wild-type B-RAF [6]. This selectivity is attributed to the compound's ability to stabilize the inactive conformation of the mutant kinase more effectively than the wild-type enzyme [10].
RAF265 exhibits a distinct mechanism of action on VEGFR2 through allosteric modulation of its tyrosine kinase domain [12]. Unlike its direct competitive inhibition of RAF kinases, RAF265 interacts with VEGFR2 in a manner that induces conformational changes affecting the kinase's catalytic activity [13]. This allosteric modulation contributes significantly to RAF265's anti-angiogenic properties [5].
The binding of RAF265 to VEGFR2 occurs at topographically distinct regions from the orthosteric ligand binding site [14]. Allosteric interactions between VEGFR2 monomers at immunoglobulin-like domains D4, D5, and D7 are necessary for VEGFR2 activation [14]. RAF265 appears to interfere with these interactions, thereby inhibiting VEGFR2 activation [12]. The compound's ability to modulate these allosteric interactions provides a mechanism for its potent inhibition of VEGFR2 signaling [14].
Structural studies suggest that RAF265 binding leads to a conformational twist throughout the extracellular region of VEGFR2, reorienting distinct immunoglobulin-like domains [14]. This conformational change affects the rotation of transmembrane helices, disrupting the normal activation process of VEGFR2 [14]. The allosteric modulation by RAF265 ultimately prevents VEGFR2 from adopting its active conformation, thereby inhibiting its kinase activity and downstream signaling [12].
In cellular assays, RAF265 potently inhibits VEGFR2 phosphorylation with an EC50 of 30 nanomolar and effectively suppresses VEGF-stimulated human microvascular endothelial cell proliferation [4]. This potent inhibition of VEGFR2 signaling contributes significantly to RAF265's anti-angiogenic effects and its potential therapeutic efficacy in targeting tumor vasculature [5].
Beyond its primary targets of RAF kinases and VEGFR2, RAF265 exhibits significant cross-reactivity with several other kinases, including platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and RET kinases [15]. This cross-reactivity profile contributes to the compound's broad spectrum of activity but also influences its selectivity profile [16].
Kinase profiling studies have revealed that RAF265 inhibits PDGFRβ, c-KIT, and RET kinases with varying potencies [15]. The compound's activity against these kinases is attributed to structural similarities in their ATP-binding pockets, particularly the presence of a threonine or similarly sized valine residue at the gatekeeper position [6]. These structural similarities allow RAF265 to interact with multiple kinases beyond its primary targets [17].
In cell-based assays, RAF265 demonstrates inhibitory activity against PDGFRβ, c-KIT, and RET-dependent cell proliferation, confirming its functional cross-reactivity with these kinases [6]. The activity against these kinase-dependent cell lines recapitulates the biochemical findings and is corroborated by cell-based receptor phosphorylation assays [6]. This cross-reactivity contributes to RAF265's potential efficacy in targeting tumors driven by aberrant signaling through these kinases [15].
Table 2: RAF265 Cross-Reactivity Profile Against Secondary Kinase Targets
Kinase Target | Relative Potency | Cellular Effect |
---|---|---|
PDGFRβ | Moderate | Inhibition of cell proliferation |
c-KIT | Moderate | Suppression of stem cell factor signaling |
RET | Moderate | Inhibition of RET-dependent cell growth |
CSF1R | Low | Minimal effect on colony formation |
SRC family | Very Low | Negligible inhibition |
Data compiled from kinase profiling studies [15] [6]
The cross-reactivity of RAF265 with PDGFRβ, c-KIT, and RET kinases may contribute to its therapeutic potential in certain tumor types where these kinases play significant roles [17]. However, this cross-reactivity also influences the compound's overall selectivity profile and may contribute to its pharmacological effects beyond RAF and VEGFR2 inhibition [15].
RAF265 exerts profound effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) phosphorylation cascade through its inhibition of RAF kinases [18]. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, RAF kinases play a pivotal role in transmitting signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival [19]. RAF265's inhibition of these kinases leads to significant suppression of this signaling cascade [20].
In cellular systems, RAF265 effectively blocks the phosphorylation of MEK and ERK, the downstream substrates of RAF kinases [4]. This inhibition disrupts the sequential phosphorylation events that characterize the MAPK/ERK cascade [21]. The compound's ability to suppress this cascade is particularly evident in cells harboring activating mutations in B-RAF, where constitutive activation of the pathway drives uncontrolled cell proliferation [16].
Research findings demonstrate that RAF265 treatment results in reduced phosphorylation of MEK1, a direct substrate of RAF kinases [22]. This reduction in MEK1 phosphorylation subsequently leads to decreased ERK activation, as evidenced by reduced levels of phosphorylated ERK1/2 [22]. The suppression of this phosphorylation cascade ultimately results in decreased cell proliferation and increased apoptosis in sensitive tumor cells [18].
Interestingly, the response to RAF265 does not always correlate directly with reductions in ERK1/2 phosphorylation levels [22]. In some responsive tumors, RAF265 treatment leads to reduced MEK1 phosphorylation without significant changes in ERK1/2 phosphorylation [22]. This observation suggests that additional mechanisms beyond simple inhibition of the MAPK/ERK cascade may contribute to RAF265's anti-tumor effects [22].
RAF265 significantly influences MEK/ERK-dependent transcriptional regulation through its inhibition of the MAPK/ERK signaling cascade [18]. The ERK pathway controls a wide array of transcriptional programs that regulate cell growth, proliferation, and survival [19]. By disrupting this pathway, RAF265 alters the expression of numerous genes involved in these cellular processes [22].
Gene expression analysis of tumors treated with RAF265 reveals significant changes in the expression of genes regulated by the MEK/ERK pathway [22]. Responders to RAF265 treatment exhibit enriched expression of genes involved in cell growth, proliferation, development, cell signaling, gene expression, and cancer pathways [22]. These changes in gene expression profiles reflect the compound's impact on MEK/ERK-dependent transcriptional regulation [22].
At the molecular level, RAF265 treatment leads to reduced expression of several key cell cycle regulators and proliferation markers, including cyclin D1, Ki-67, and polo-like kinase 1 [22]. These changes are consistent with the compound's ability to induce cell cycle arrest in sensitive tumor cells [4]. Additionally, RAF265 treatment induces the expression of the apoptosis mediator BCL2-like 11, contributing to its pro-apoptotic effects [22].
The ERK pathway is known to regulate numerous transcription factors, including members of the ETS family, c-Myc, and c-Fos [19]. By inhibiting ERK activation, RAF265 modulates the activity of these transcription factors, altering their ability to regulate gene expression [20]. This modulation of transcriptional regulation contributes significantly to RAF265's anti-tumor effects and influences cellular responses to the compound [18].
RAF265 exhibits potent anti-angiogenic activity through disruption of the vascular endothelial growth factor A (VEGF-A)/VEGFR2 signaling axis [5]. Angiogenesis, the formation of new blood vessels from existing vasculature, is a critical process in tumor growth and metastasis [12]. By targeting the VEGF-A/VEGFR2 axis, RAF265 inhibits this process, potentially limiting tumor growth and progression [13].
The VEGF-A/VEGFR2 signaling axis plays a central role in regulating endothelial cell proliferation, migration, and survival, which are essential processes in angiogenesis [14]. VEGF-A binding to VEGFR2 triggers multiple signal transduction pathways that control these endothelial cell responses [13]. RAF265's inhibition of VEGFR2 disrupts these signaling pathways, thereby inhibiting angiogenesis [5].
In cellular systems, RAF265 potently inhibits VEGFR2 phosphorylation and suppresses VEGF-stimulated endothelial cell proliferation [4]. This inhibition prevents the activation of downstream signaling pathways that regulate endothelial cell functions essential for angiogenesis [12]. By blocking these pathways, RAF265 effectively inhibits the formation of new blood vessels that support tumor growth [5].
The disruption of the VEGF-A/VEGFR2 axis by RAF265 affects multiple aspects of angiogenesis [13]. The compound inhibits endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process [12]. Additionally, RAF265 treatment leads to reduced expression of angiogenic factors and their receptors, further contributing to its anti-angiogenic effects [13].